

# Spectroscopic data of 2-Chloro-3-methylisonicotinonitrile (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Chloro-3-methylisonicotinonitrile

Cat. No.: B1508040

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## Spectroscopic Data of 2-Chloro-3-methylisonicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloro-3-methylisonicotinonitrile**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation. The structural elucidation of this molecule is paramount for its application in synthesizing novel chemical entities.

## Introduction to 2-Chloro-3-methylisonicotinonitrile

**2-Chloro-3-methylisonicotinonitrile**, with the Chemical Abstracts Service (CAS) registry number 1195189-83-3, is a substituted pyridine derivative.[1][2] Its molecular formula is  $C_7H_5ClN_2$  and it has a molecular weight of 152.58 g/mol.[3] The unique arrangement of a chloro group, a methyl group, and a nitrile group on the isonicotinonitrile scaffold makes it a versatile intermediate in organic synthesis. Accurate and comprehensive spectroscopic characterization is the cornerstone of its quality control and its effective use in further chemical transformations. This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Chloro-3-methylisonicotinonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern on the pyridine ring.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-Chloro-3-methylisonicotinonitrile** is expected to show two distinct signals corresponding to the two protons on the pyridine ring and a signal for the methyl group protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Chloro-3-methylisonicotinonitrile** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.4	d	1H	H-6
~7.6	d	1H	H-5
~2.6	s	3H	-CH <sub>3</sub>

### Expertise & Experience in Interpretation:

The downfield chemical shifts of the aromatic protons (~8.4 and ~7.6 ppm) are characteristic of protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at the 5-position (H-5) will appear at a slightly higher field. The coupling between these two adjacent protons will result in a doublet for each signal, with a typical ortho-coupling constant ( $^3J$ ) of approximately 5-6 Hz. The methyl group protons are in a different chemical environment and will appear as a singlet at a much higher field (~2.6 ppm).

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the seven carbon atoms in **2-Chloro-3-methylisonicotinonitrile**.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Chloro-3-methylisonicotinonitrile** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	C-2
~150	C-6
~140	C-5
~135	C-3
~125	C-4
~115	-CN
~20	-CH <sub>3</sub>

#### Expertise & Experience in Interpretation:

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-4, and the nitrile carbon) will typically show weaker signals compared to the protonated carbons (C-5 and C-6). The nitrile carbon (-CN) has a characteristic chemical shift in the range of 115-125 ppm.<sup>[4]</sup> The methyl carbon will be the most upfield signal.

## Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

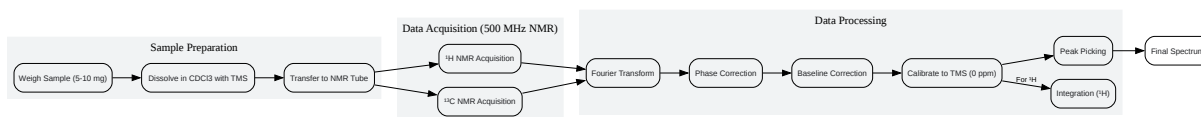
#### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Chloro-3-methylisonicotinonitrile** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (for a 500 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: ~3 seconds
  - Relaxation Delay: 2 seconds
  - Spectral Width: 20 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30 (proton-decoupled)
  - Number of Scans: 1024
  - Acquisition Time: ~1 second
  - Relaxation Delay: 2 seconds
  - Spectral Width: 240 ppm



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Caption: Workflow for NMR data acquisition and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Chloro-3-methylisonicotinonitrile** is expected to show characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, the alkyl C-H bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for **2-Chloro-3-methylisonicotinonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Alkyl C-H stretch
~2230	Strong, Sharp	C≡N stretch
~1600-1450	Medium-Strong	Aromatic C=C and C=N ring stretching
~800-700	Strong	C-Cl stretch

Expertise & Experience in Interpretation:

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm<sup>-1</sup> corresponding to the nitrile (C≡N) stretching vibration.<sup>[5][6]</sup> The presence of aromatic C-H stretching vibrations just above 3000 cm<sup>-1</sup> and alkyl C-H stretching vibrations just below 3000 cm<sup>-1</sup> confirms the presence of both the pyridine ring and the methyl group. The aromatic ring vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm<sup>-1</sup> region. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800 and 700 cm<sup>-1</sup>.<sup>[7]</sup>

## Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

Sample Preparation and Acquisition:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of **2-Chloro-3-methylisonicotinonitrile** powder onto the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.



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Caption: Workflow for ATR-IR data acquisition.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For **2-Chloro-3-methylisonicotinonitrile**, Electron Ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-3-methylisonicotinonitrile**

m/z	Relative Intensity	Assignment
154	Moderate	$[M+2]^+$ (with $^{37}\text{Cl}$ )
152	High	$[M]^+$ (with $^{35}\text{Cl}$ )
117	High	$[M-\text{Cl}]^+$
90	Moderate	$[M-\text{Cl}-\text{HCN}]^+$

#### Expertise & Experience in Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The molecular ion peak  $[M]^+$  will appear at m/z 152 (for the  $^{35}\text{Cl}$  isotope) and an  $[M+2]^+$  peak at m/z 154 (for the  $^{37}\text{Cl}$  isotope) with a relative intensity ratio of approximately 3:1, which is indicative of a single chlorine atom in the molecule.<sup>[8]</sup> The base peak is likely to be the fragment resulting from the loss of a chlorine atom ( $[M-\text{Cl}]^+$ ) at m/z 117. Further fragmentation may involve the loss of hydrogen cyanide (HCN) from this fragment, leading to a peak at m/z 90.

## Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like **2-Chloro-3-methylisonicotinonitrile**.

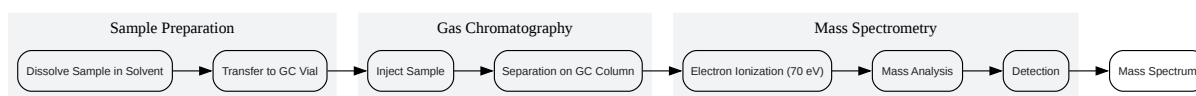
#### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

#### Instrumental Parameters:

- Gas Chromatograph:
  - Injection Volume: 1  $\mu\text{L}$
  - Injector Temperature: 250  $^{\circ}\text{C}$
  - Carrier Gas: Helium

- Column: A non-polar column (e.g., DB-5ms)
- Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
- Mass Spectrometer (EI):
  - Ionization Energy: 70 eV
  - Mass Range: m/z 40-300



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Caption: Workflow for GC-MS analysis.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **2-Chloro-3-methylisonicotinonitrile**. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure. The provided protocols serve as a reliable foundation for researchers to obtain high-quality data for this and similar compounds, ensuring the integrity and reproducibility of their scientific work. The spectral data for this compound can be obtained from suppliers such as BLD Pharm<sup>[1]</sup> and ChemicalBook.<sup>[9]</sup>

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